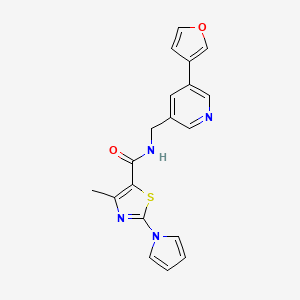

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

説明

The compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a heterocyclic molecule featuring a thiazole core substituted with a 4-methyl group, a 1H-pyrrole moiety at position 2, and a carboxamide group at position 3. The amide nitrogen is further functionalized with a (5-(furan-3-yl)pyridin-3-yl)methyl substituent. This structure combines multiple aromatic and heteroaromatic systems (thiazole, pyridine, furan, and pyrrole), which may confer unique physicochemical and biological properties.

特性

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c1-13-17(26-19(22-13)23-5-2-3-6-23)18(24)21-10-14-8-16(11-20-9-14)15-4-7-25-12-15/h2-9,11-12H,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINMTRZNZWTCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the furan, pyridine, pyrrole, and thiazole rings. These components are then linked together through a series of condensation and substitution reactions.

-

Step 1: Synthesis of 5-(furan-3-yl)pyridine

- Starting materials: Furan-3-carboxaldehyde and 3-pyridylboronic acid.

- Reaction: Suzuki coupling reaction in the presence of a palladium catalyst.

- Conditions: Typically carried out in an inert atmosphere at elevated temperatures.

-

Step 2: Formation of the thiazole ring

- Starting materials: 4-methyl-2-bromoacetylthiazole and 1H-pyrrole.

- Reaction: Nucleophilic substitution reaction.

- Conditions: Conducted in a polar aprotic solvent such as dimethylformamide (DMF).

-

Step 3: Coupling of the heterocyclic components

- Starting materials: 5-(furan-3-yl)pyridine and 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid.

- Reaction: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

- Conditions: Typically performed at room temperature in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in an acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an aprotic solvent.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-3-one, while reduction of the carboxamide group may produce the corresponding amine derivative.

科学的研究の応用

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The unique electronic properties of the heterocyclic rings make this compound a candidate for use in organic semiconductors and conductive polymers.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

作用機序

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The heterocyclic rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s bioactivity.

類似化合物との比較

Implications for Research and Development

While the target compound’s exact properties remain uncharacterized, structural parallels suggest:

- Bioactivity Potential: Thiazole carboxamides in show pesticidal activity, implying the target may have similar applications. The pyrrole and furan groups are associated with antimicrobial and anti-inflammatory effects, warranting further study .

- Synthetic Challenges : The multi-heterocyclic architecture may complicate synthesis, necessitating optimized coupling and purification steps, as seen in ’s use of EDCI/HOBt and preparative TLC .

生物活性

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : CHNOS

- Molecular Weight : 312.39 g/mol

- Functional Groups : The presence of furan, pyridine, thiazole, and pyrrole rings contributes to its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It could act on various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication processes in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of cell proliferation |

| HepG2 | 15.00 | DNA intercalation and enzyme inhibition |

The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC values indicating effective concentrations for inhibiting cell growth.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

| Inflammatory Model | Effectiveness | Mechanism |

|---|---|---|

| Carrageenan-induced edema | Significant reduction | Inhibition of pro-inflammatory cytokines |

| LPS-stimulated macrophages | Decreased TNF-alpha levels | Modulation of NF-kB signaling pathway |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Furan and Pyridine Rings : Essential for interaction with biological targets.

- Thiazole Moiety : Contributes to anticancer activity by enhancing binding affinity to target enzymes.

- Pyrrole Group : Plays a role in modulating receptor activity.

Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting strong in vivo efficacy.

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The administration of the compound resulted in reduced swelling and pain scores, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents like DMF or DMSO to enhance reactivity, as demonstrated in analogous heterocyclic syntheses (e.g., thiazole and pyrazole derivatives) .

- Catalysis : Employ K₂CO₃ (1.2 mmol equivalents) to deprotonate intermediates and facilitate nucleophilic substitution, a method validated in the synthesis of structurally related pyrazole-thiazole hybrids .

- Stoichiometric Control : Maintain a 1:1.1 molar ratio between the nucleophile (e.g., 5-(furan-3-yl)pyridin-3-ylmethylamine) and electrophile (e.g., activated thiazole-carboxamide) to minimize side reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of the compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to verify substitution patterns (e.g., furan C3 vs. pyridine C5 connectivity) .

- LC-MS : Monitor molecular ion ([M+H]⁺) and fragmentation patterns to confirm purity and detect regioisomeric impurities .

- IR Spectroscopy : Validate carboxamide C=O stretching (~1680–1700 cm⁻¹) and pyrrole N-H stretching (~3400 cm⁻¹) .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs based on structural motifs (e.g., thiazole-carboxamide scaffolds are known kinase inhibitors) .

- In Vitro Assays : Use fluorescence polarization for binding affinity studies and cell viability assays (e.g., MTT) for cytotoxicity profiling .

Advanced Research Questions

Q. How can contradictions between in silico docking predictions and experimental bioactivity data be resolved?

Methodological Answer:

- Re-docking with Flexible Receptors : Account for protein conformational changes using molecular dynamics (MD) simulations to refine binding mode predictions .

- Experimental Validation : Perform competitive binding assays (e.g., SPR) to confirm target engagement and rule out off-target effects .

- Structural Analysis : Compare X-ray crystallography (if available) with docking poses to identify discrepancies in ligand orientation .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Fragment-Based Design : Systematically modify substituents (e.g., furan vs. thiophene at pyridine-C5) and evaluate changes in potency .

- Free-Wilson Analysis : Quantify contributions of individual moieties (e.g., 4-methyl-thiazole vs. 4-phenyl analogs) to biological activity .

- Metabolic Stability Profiling : Use microsomal assays to correlate structural modifications (e.g., fluorination) with half-life improvements .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

Methodological Answer:

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。